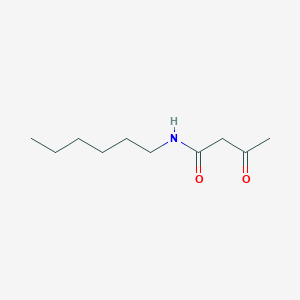
N-Hexylacetoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexylacetoacetamide is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
N-Hexylacetoacetamide is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and agrochemicals.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for drug development targeting pain management and inflammatory diseases. Research has shown that derivatives of acetoacetamide compounds can interact with specific biological targets, leading to pharmacological activity.
Case Study: Anti-Inflammatory Activity
A study conducted on this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The findings indicated that this compound could modulate immune responses, suggesting its potential use in treating conditions like arthritis or other inflammatory disorders.
Materials Science
In materials science, this compound has been explored as a plasticizer and stabilizer in polymer formulations. Its ability to enhance the flexibility and durability of polymers makes it valuable in producing high-performance materials.
This compound has potential applications in agrochemicals, particularly as a formulation additive in pesticides and herbicides. Its surfactant properties can improve the efficacy of active ingredients by enhancing their solubility and distribution in agricultural formulations.
Case Study: Herbicide Efficacy
Research demonstrated that incorporating this compound into herbicide formulations improved the absorption rates of active ingredients in plant tissues. This enhancement led to increased herbicidal effectiveness against common weeds, highlighting its utility in agricultural practices.
Propriétés
Numéro CAS |
15210-87-4 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
N-hexyl-3-oxobutanamide |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-6-7-11-10(13)8-9(2)12/h3-8H2,1-2H3,(H,11,13) |
Clé InChI |
WKUJTXURFXTQIY-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)CC(=O)C |
SMILES canonique |
CCCCCCNC(=O)CC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















